![molecular formula C8H7F3N2O2 B1318757 3-(Trifluoromethoxy)benzamidoxime CAS No. 886500-80-7](/img/structure/B1318757.png)
3-(Trifluoromethoxy)benzamidoxime
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Overview
Description
3-(Trifluoromethoxy)benzamidoxime is a chemical compound with the CAS Number: 886500-80-7 . It has a molecular weight of 220.15 . The IUPAC name for this compound is N’-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide . It is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-(Trifluoromethoxy)benzamidoxime is1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,7H,12H2
. This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-(Trifluoromethoxy)benzamidoxime is a solid at ambient temperature . It has a boiling point of 50-52 degrees Celsius .Scientific Research Applications
3-(Trifluoromethoxy)benzamidoxime: Scientific Research Applications
Synthesis of Oxadiazoles: 3-(Trifluoromethoxy)benzamidoxime can be used as a reactant in the synthesis of oxadiazoles, which are heterocyclic compounds with potential applications in pharmaceuticals due to their biological activities .
Fluorogenic Agent for Quantification of Orotic Acid This compound may serve as a fluorogenic agent in spectrofluorometric methods for quantifying orotic acid in human biological specimens, which is important for diagnosing certain metabolic disorders .
Trifluoromethoxylation Reagents: Recent advances have developed innovative reagents to facilitate trifluoromethoxylation reactions, making CF3O-containing compounds more accessible. 3-(Trifluoromethoxy)benzamidoxime may play a role in these advancements .
Medicinal Chemistry: The trifluoromethoxy group is significant in medicinal chemistry, where it can alter the biological activity of pharmaceutical compounds. Its presence in 3-(Trifluoromethoxy)benzamidoxime could be leveraged for developing new medications .
Analytical Chemistry: In analytical chemistry, 3-(Trifluoromethoxy)benzamidoxime could be used in developing new analytical methods due to its unique chemical properties .
Material Science: The compound’s properties might be useful in material science for creating new materials with specific desired characteristics .
Safety and Hazards
This compound is classified under GHS07 and has a signal word of "Warning" . It has several hazard statements including H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEBBTWHSBXNJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590689 |
Source
|
Record name | N'-Hydroxy-3-(trifluoromethoxy)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
886500-80-7 |
Source
|
Record name | N'-Hydroxy-3-(trifluoromethoxy)benzene-1-carboximidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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